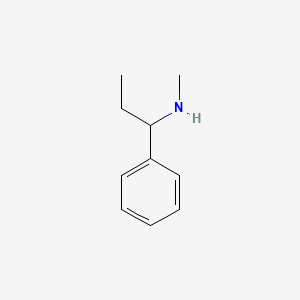

(1-Methylaminopropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELGXBUYFOSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306484 | |

| Record name | N-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7713-71-5 | |

| Record name | N-Methyl-1-phenylpropan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KL5FFS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to (1-Methylaminopropyl)benzene: Structure, Properties, and Analysis

Abstract: This document provides a comprehensive technical overview of (1-Methylaminopropyl)benzene (CAS No: 7713-71-5), a structural isomer of methamphetamine. While less studied than its counterpart, understanding its distinct chemical and physical properties is crucial for researchers in analytical chemistry, pharmacology, and drug development. This guide details the compound's chemical identity, physicochemical characteristics, plausible synthetic pathways, and rigorous analytical methodologies for its identification and quantification. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for a scientific audience.

Chemical Identity and Physicochemical Properties

This compound, systematically named N-methyl-1-phenylpropan-1-amine, is a secondary amine belonging to the phenethylamine class.[1][2] Its chemical identity is defined by the attachment of a methylamino group to the first carbon of the propyl chain (the benzylic position), which is bonded to a phenyl ring. This structural arrangement distinguishes it from its well-known positional isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), where the methylamino group is on the second carbon.[3]

The unique placement of the functional groups in this compound dictates its chemical behavior and physical properties, which are essential for designing synthetic routes and analytical methods.

Molecular Structure

The structure consists of a benzene ring attached to a three-carbon chain at the first carbon, which also holds a secondary amine functional group (methylamine).

Caption: Chemical structure of this compound.

Chemical Identifiers

Precise identification is critical for database searches, regulatory compliance, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-1-phenylpropan-1-amine | [1] |

| CAS Number | 7713-71-5 | [4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₅N | [1][4][7] |

| Molecular Weight | 149.23 g/mol | [4][7] |

| Canonical SMILES | CCC(C1=CC=CC=C1)NC | [4][7] |

| InChI Key | YELGXBUYFOSFJM-UHFFFAOYSA-N | [1][4][7] |

| Synonyms | N-Methyl-1-phenylpropylamine, (1-METILAMINOPROPIL) Benceno | [1][4][9] |

Physicochemical Properties

The physical properties of the compound influence its handling, storage, and behavior in analytical systems.

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [4][9] |

| Boiling Point | 96 °C at 20 mmHg | [8][9] |

| Density | 0.92 g/cm³ | [8][9] |

| Flash Point | 72.3 °C | [8] |

| Refractive Index | 1.5050 to 1.5090 | [9] |

Synthesis and Manufacturing

While specific, peer-reviewed synthesis routes for this compound are not as widely published as those for its isomers, its structure suggests a chemically straightforward synthesis via reductive amination. This common and versatile reaction in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

A logical and efficient approach to synthesizing this compound is the reductive amination of propiophenone (1-phenyl-1-propanone) with methylamine.

-

Step 1: Imine Formation: Propiophenone reacts with methylamine to form an unstable imine intermediate. This step is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.

-

Step 2: Reduction: The imine is then reduced in situ to the secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is selective for the protonated imine over the ketone, allowing the reaction to be performed in one pot.

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

Accurate identification and quantification of this compound are essential for research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of amphetamine-type substances due to its high sensitivity and specificity.[10][11]

Rationale for GC-MS

-

Chromatographic Separation (GC): The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the analytical column. This is crucial for distinguishing this compound from its structural isomers and other matrix components.

-

Mass Spectrometry (MS): The mass spectrometer bombards the separated compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the qualitative and quantitative analysis of this compound in a solution (e.g., after extraction from a biological matrix).

1. Sample Preparation & Derivatization:

- Objective: To prepare the analyte for GC-MS analysis. Amines can sometimes exhibit poor peak shape in GC. Derivatization is a key step to improve volatility and thermal stability, and to produce characteristic mass fragments for easier identification.

- Procedure:

- Aliquot 1 mL of the sample solution into a glass vial.

- If required, perform a liquid-liquid or solid-phase extraction to isolate and concentrate the analyte.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent, such as Heptafluorobutyric Anhydride (HFBA).[12][13]

- Cap the vial and heat at 70°C for 20 minutes.

- Cool to room temperature. The sample is now ready for injection.

2. Instrumentation and Parameters:

- Rationale: The choice of column and temperature program is optimized to ensure good separation from potential isomers and impurities.

- Parameters:

- Gas Chromatograph: Agilent GC or equivalent.

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[10]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250°C.

- Injection Mode: Splitless (1 µL injection volume).

- Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

- Mass Spectrometer: Agilent MS or equivalent.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- MS Transfer Line: 280°C.

- Scan Mode: Full Scan (m/z 40-500) for qualitative identification.[10][12] For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

3. Data Analysis and Validation:

- Identification: The retention time of the analyte peak is compared to that of a certified reference standard. The mass spectrum of the peak is compared to a library spectrum or the spectrum of the reference standard.

- Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.

- System Validation: A blank sample is run to check for contamination. A quality control (QC) sample of a known concentration is run to verify the accuracy of the calibration.

Pharmacological and Toxicological Profile

The pharmacology of this compound is not extensively documented in peer-reviewed literature, unlike its isomer methamphetamine. However, based on its core phenethylamine structure, a class of compounds known to interact with monoamine neurotransmitter systems, a presumed mechanism of action can be postulated.[14]

Presumed Mechanism of Action: Like other stimulants in its class, this compound is expected to act as a monoamine releasing agent and/or reuptake inhibitor. Its primary targets would likely be the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT). By interacting with these transporters, it would disrupt the normal reuptake process and promote the efflux of these neurotransmitters from the presynaptic neuron into the synapse. This increase in synaptic concentrations of dopamine and norepinephrine would lead to the characteristic stimulant effects, such as increased wakefulness, focus, and euphoria.[14][15]

It is critical to note that the subtle change in the position of the methylamino group from the second carbon (methamphetamine) to the first (this compound) can significantly alter the potency and selectivity for different monoamine transporters, leading to a different pharmacological and toxicological profile. Further research is required to elucidate these specific differences.

References

- 1. N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-methyl-1-phenylpropan-2-amine;1-phenylpropan-2-amine | C19H28N2 | CID 21932866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 7713-71-5 [chemicalbook.com]

- 7. This compound - Wikidata [wikidata.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 7713-71-5 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. ukm.my [ukm.my]

- 12. academic.oup.com [academic.oup.com]

- 13. jfda-online.com [jfda-online.com]

- 14. Amphetamine - Wikipedia [en.wikipedia.org]

- 15. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Pharmacological Profile of (1-Methylaminopropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of (1-Methylaminopropyl)benzene, chemically identified as N-methyl-1-phenylpropan-1-amine. As an analytical reference standard and a structural isomer of the potent psychostimulant methamphetamine, this compound is of significant interest to researchers in neuropharmacology and drug development.[1][2] This document synthesizes the limited available data on N-methyl-1-phenylpropan-1-amine, drawing upon established knowledge of structurally related phenethylamines to construct a probable mechanistic framework. It outlines its presumed mechanism of action as a monoamine releasing agent and reuptake inhibitor, details methodologies for its experimental evaluation, and discusses its toxicological properties. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's place within the broader class of psychostimulants.

Introduction and Chemical Identity

This compound, systematically known as N-methyl-1-phenylpropan-1-amine, is a benzylamine derivative belonging to the phenethylamine class of compounds.[2][3] It is a positional isomer of the well-characterized central nervous system (CNS) stimulant, methamphetamine (N-methyl-1-phenylpropan-2-amine).[1][4][5] While methamphetamine has been extensively studied, N-methyl-1-phenylpropan-1-amine is primarily available as an analytical reference standard, and its physiological and toxicological properties are not well-documented.[2] This guide aims to bridge this knowledge gap by providing a detailed profile based on its structural characteristics and the pharmacology of analogous compounds.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | N-methyl-1-phenylpropan-1-amine[3] |

| Synonyms | This compound, N-methyl-1-phenylpropylamine, α-Ethyl-N-methylbenzenemethanamine[3][6] |

| CAS Number | 7713-71-5[3] |

| Molecular Formula | C₁₀H₁₅N[3] |

| Molar Mass | 149.23 g/mol [3] |

Presumed Pharmacological Profile

Direct and extensive pharmacological data for N-methyl-1-phenylpropan-1-amine is scarce. However, its structural similarity to other phenethylamine-based stimulants allows for the formulation of a highly probable mechanism of action.

Mechanism of Action: A Focus on Monoaminergic Systems

It is postulated that N-methyl-1-phenylpropan-1-amine functions as a monoamine releasing agent and reuptake inhibitor, primarily targeting the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.[1] This dual action leads to a significant increase in the synaptic concentrations of these key neurotransmitters, which is the hallmark of psychostimulant effects.[1]

The proposed mechanism involves:

-

Transporter Interaction: The compound is expected to bind to and reverse the direction of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This action actively releases neurotransmitters from the presynaptic neuron into the synaptic cleft.[1]

-

Reuptake Inhibition: By occupying the transporter binding sites, the compound competitively inhibits the reuptake of DA, NE, and 5-HT from the synapse, prolonging their duration of action.[1]

This mechanism is analogous to that of methamphetamine, which is known to be a potent releaser of dopamine and norepinephrine.[4][7]

Signaling Pathway

The downstream effects of elevated synaptic monoamine levels are mediated through the activation of their respective G-protein coupled receptors (GPCRs) on the postsynaptic neuron.

Caption: Figure 1. Proposed mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for N-methyl-1-phenylpropan-1-amine is not available. However, based on its chemical properties as a small, lipophilic amine, the following pharmacokinetic profile can be anticipated:

-

Absorption: Likely to be well-absorbed orally with good bioavailability. Its ability to cross the blood-brain barrier is expected to be high, a key characteristic for a centrally acting stimulant.[7]

-

Distribution: Expected to distribute widely throughout the body, with significant accumulation in the brain and other lipid-rich tissues.

-

Metabolism: The primary routes of metabolism are presumed to involve N-demethylation and oxidation.[1] It is likely a substrate for cytochrome P450 enzymes, such as CYP2D6, similar to other amphetamines.[7]

-

Excretion: The parent compound and its metabolites are expected to be excreted primarily in the urine.

Toxicological Profile

While the toxicological properties of N-methyl-1-phenylpropan-1-amine are not formally established, it is prudent to assume a profile similar to other psychostimulants.[2]

Potential Adverse Effects:

-

Cardiovascular: Tachycardia, hypertension, and potential for cardiac arrhythmias.

-

Neurological: Insomnia, anxiety, agitation, and at high doses, psychosis.

-

Abuse Potential: Due to its presumed mechanism of action on the dopamine reward pathway, a significant potential for abuse and dependence is expected.[1]

Experimental Evaluation: Protocols and Methodologies

To rigorously define the pharmacological profile of N-methyl-1-phenylpropan-1-amine, a series of in vitro and in vivo assays are required.

In Vitro Assays: Receptor Binding and Neurotransmitter Release

Objective: To determine the binding affinity and functional activity at monoamine transporters.

Protocol: Synaptosome Neurotransmitter Release Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.

-

Radiolabel Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubation: Incubate the loaded synaptosomes with varying concentrations of N-methyl-1-phenylpropan-1-amine.

-

Measurement of Release: Quantify the amount of radiolabeled neurotransmitter released into the supernatant using a scintillation counter.

-

Data Analysis: Calculate EC₅₀ values to determine the potency of the compound in inducing neurotransmitter release.

Caption: Figure 2. Neurotransmitter release assay workflow.

In Vivo Studies: Behavioral Pharmacology

Objective: To assess the stimulant effects and abuse potential in animal models.

Protocol: Locomotor Activity Assay

-

Animal Acclimation: Acclimate rodents (e.g., mice or rats) to open-field arenas.

-

Drug Administration: Administer various doses of N-methyl-1-phenylpropan-1-amine via a relevant route (e.g., intraperitoneal injection).

-

Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems for a specified duration.

-

Data Analysis: Compare the dose-dependent effects of the compound on locomotor activity to a vehicle control.

Conclusion and Future Directions

N-methyl-1-phenylpropan-1-amine is a phenethylamine with a pharmacological profile that is presumed to be that of a psychostimulant, acting as a monoamine releasing agent and reuptake inhibitor. While direct experimental data remains limited, its structural relationship to methamphetamine provides a strong basis for this hypothesis. Further research, employing the methodologies outlined in this guide, is essential to fully characterize its pharmacodynamic, pharmacokinetic, and toxicological properties. Such studies will be invaluable for the forensic and research communities in understanding the potential effects and risks associated with this compound.

References

- 1. Buy N-methyl-1-phenyl-1-propanamine hydrochloride (EVT-1470654) | 76605-79-3 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. ClinPGx [clinpgx.org]

- 6. N-Methyl-1-phenylpropan-1-amine hydrochloride | C10H16ClN | CID 44828360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | 1219805-26-1 | Benchchem [benchchem.com]

Introduction: Navigating the Isomeric Landscape of (1-Methylaminopropyl)benzene

An In-depth Technical Guide on the Mechanism of Action of Substituted (1-Methylaminopropyl)benzenes

The term "(1-Methylaminopropyl)benzene" lacks the specificity required for a precise pharmacological discussion as it can describe several structural isomers, each with a potentially unique biological activity profile. The position of the methylamino group on the propyl chain dictates the compound's identity and, consequently, its mechanism of action. The most pharmacologically significant and extensively studied isomer falling under this structural description is N-methyl-1-phenylpropan-2-amine , known globally as methamphetamine . Another structural isomer is N-methyl-1-phenylpropan-1-amine, for which the physiological and toxicological properties are not well characterized.[1]

Given the vast body of research and its relevance in both clinical and research settings, this guide will focus primarily on the well-established mechanism of action of methamphetamine as the archetypal this compound derivative. The principles discussed herein provide a foundational understanding for researchers, scientists, and drug development professionals investigating the neurochemical effects of phenethylamine-class central nervous system (CNS) stimulants.

Methamphetamine is a potent CNS stimulant belonging to the substituted phenethylamine and substituted amphetamine chemical classes.[2] Its profound effects on mood, alertness, and motor activity stem from a complex interplay with the brain's monoaminergic neurotransmitter systems.[3][4] This guide will dissect its molecular interactions, pharmacokinetic profile, and the key experimental methodologies used to elucidate its mechanism of action.

Part 1: Pharmacodynamics: The Molecular Triad of Action

The primary mechanism of action of methamphetamine is not as a direct receptor agonist, but as an indirect sympathomimetic that causes a robust and sustained increase in the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3][5] This is achieved through a multi-pronged interaction with the machinery of monoaminergic neurotransmission.

The Monoamine Transporter Substrate and Releaser

Methamphetamine's journey begins at the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.

Methamphetamine, due to its structural similarity to endogenous monoamines, is recognized as a substrate by these transporters and is actively transported into the presynaptic neuron.[4][6] Once inside, it initiates a cascade that ultimately reverses the direction of transporter function. This leads to the non-vesicular release (efflux) of neurotransmitters from the cytoplasm directly into the synaptic cleft.[3]

The Vesicular Monoamine Transporter 2 (VMAT2) Disruptor

Inside the presynaptic terminal, monoamines are packaged into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[7] This process is crucial for storing neurotransmitters for subsequent exocytotic release and for protecting them from metabolic breakdown in the cytoplasm.

Methamphetamine, being a weak base, can diffuse into these acidic vesicles and disrupt the proton gradient that VMAT2 relies on to sequester monoamines.[7] More significantly, it interacts with VMAT2 to inhibit dopamine uptake and promote the release of vesicular dopamine stores into the cytosol.[7][8] This action dramatically increases the cytoplasmic concentration of free monoamines, creating a large, readily available pool for the reverse transport mediated by DAT, NET, and SERT.[3][7]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is an enzyme located on the outer membrane of mitochondria within the presynaptic terminal that is responsible for degrading monoamines.[9] Amphetamine and its derivatives are known to be inhibitors of MAO.[9][10][11][12] By inhibiting MAO, methamphetamine further increases the cytosolic concentration of monoamines, augmenting the amount available for release into the synapse.[13]

The combined effect of these three actions—transporter reversal, VMAT2 disruption, and MAO inhibition—results in a massive and prolonged elevation of synaptic dopamine, norepinephrine, and serotonin, which underlies the compound's powerful psychostimulant effects.[3]

Part 2: Pharmacokinetics: A Profile of Rapid Onset and Long Duration

The pharmacokinetic properties of methamphetamine contribute significantly to its potent and long-lasting effects.

-

Absorption and Distribution : Being highly lipophilic, methamphetamine readily crosses the blood-brain barrier, leading to a rapid onset of action, particularly when administered via smoking or intravenous injection.[14] It distributes to most organs, with the highest uptake observed in the lungs, liver, and brain.[14]

-

Metabolism : Methamphetamine is primarily metabolized in the liver. Its major active metabolite is amphetamine.

-

Excretion : The mean elimination half-life of methamphetamine is approximately 10-12 hours, which is considerably longer than that of cocaine, contributing to its prolonged stimulant effects.[2][15] Excretion occurs primarily through the kidneys.

| Parameter | Value | Reference |

| Elimination Half-Life | ~10-12 hours | [2][15] |

| Primary Route of Excretion | Renal | [2] |

| Primary Active Metabolite | Amphetamine | [3] |

| Blood-Brain Barrier | Readily Crosses | [5] |

Part 3: Experimental Methodologies for Mechanistic Elucidation

Understanding the complex mechanism of action of compounds like methamphetamine requires a combination of in vitro and in vivo experimental techniques. These protocols form the bedrock of neuropharmacological research in this area.

In Vitro Assays: Quantifying Molecular Interactions

Synaptosome Uptake and Release Assays: This is a cornerstone technique to assess a compound's interaction with monoamine transporters.

-

Objective : To measure the potency of a test compound to inhibit neurotransmitter reuptake and stimulate neurotransmitter release.

-

Methodology :

-

Preparation : Synaptosomes (resealed presynaptic nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET).

-

Uptake Inhibition (IC50) : Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of the compound that inhibits 50% of the uptake (IC50) is calculated.

-

Release Stimulation (EC50) : Synaptosomes are pre-loaded with a radiolabeled neurotransmitter. They are then exposed to varying concentrations of the test compound, and the amount of radioactivity released into the medium is quantified. The concentration that produces 50% of the maximal release effect (EC50) is determined.

-

In Vivo Techniques: Observing Neurochemistry in Real-Time

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely moving animals.[16][17]

-

Objective : To quantify changes in synaptic concentrations of DA, NE, and 5-HT following systemic administration of a test compound.

-

Methodology :

-

Probe Implantation : A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens).

-

Perfusion : The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Sample Collection : The outflowing aCSF (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).

-

Analysis : The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Interpretation : A baseline is established before drug administration. Post-drug changes are expressed as a percentage of this baseline.

-

Fast-Scan Cyclic Voltammetry (FSCV): FSCV is an electrochemical technique that offers superior temporal resolution (sub-second) for measuring phasic dopamine release.[18][19][20]

-

Objective : To measure rapid, transient changes in dopamine concentration in real-time, providing insights into release and uptake kinetics.

-

Methodology :

-

Electrode Implantation : A carbon-fiber microelectrode is implanted into the target brain region.

-

Voltage Application : A triangular waveform potential is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[20]

-

Redox Reaction : When the potential reaches the oxidation potential of dopamine, dopamine is oxidized, generating a current. As the potential sweeps back, the oxidized form is reduced, generating a reverse current.

-

Data Acquisition : The resulting current is measured and is proportional to the dopamine concentration at the electrode surface.

-

Analysis : Background current is subtracted, and the characteristic cyclic voltammogram for dopamine allows for its specific detection and quantification. This allows for the precise measurement of dopamine release evoked by electrical stimulation or behavioral events, and how drugs alter the kinetics of its reuptake.

-

Conclusion

The mechanism of action of this compound, exemplified by methamphetamine, is a sophisticated process involving the subversion of the normal functions of monoamine transporters (DAT, NET, SERT), the disruption of vesicular storage via VMAT2, and the inhibition of enzymatic degradation by MAO. This triad of actions culminates in a powerful and sustained increase in synaptic levels of dopamine, norepinephrine, and serotonin, driving its profound physiological and psychological effects. A thorough understanding of these intricate molecular interactions, gained through the application of precise in vitro and in vivo experimental techniques, is paramount for the development of novel therapeutics for substance use disorders and for advancing the fundamental science of neuropharmacology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Methamphetamine - Wikipedia [en.wikipedia.org]

- 3. cmaj.ca [cmaj.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 7. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Amphetamine Derivatives as Monoamine Oxidase Inhibitors [frontiersin.org]

- 10. Effects of monoamine oxidase inhibitors on methamphetamine-induced stereotypy in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modification of Monoaminergic Activity by MAO Inhibitors Influences Methamphetamine Actions | Drug Target Insights [journals.aboutscience.eu]

- 12. Evaluation of the effects of inhibition of monoamine oxidase and senescence on methamphetamine-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 14. Distribution and Pharmacokinetics of Methamphetamine in the Human Body: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of the clinical pharmacology of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microdialysis assessment of methamphetamine-induced changes in extracellular neurotensin in the striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 20. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

Enantiomers of (1-Methylaminopropyl)benzene and their specific activities

An In-depth Technical Guide to the Enantiomers of (1-Methylaminopropyl)benzene: Synthesis, Characterization, and Stereospecific Activity

Abstract

This compound, more commonly known as methamphetamine, is a potent central nervous system (CNS) stimulant with a chiral center, existing as two distinct enantiomers: (S)-(+)-methamphetamine (dextromethamphetamine) and (R)-(-)-methamphetamine (levomethamphetamine). The stereochemistry of this molecule profoundly dictates its pharmacological and toxicological profile. While dextromethamphetamine is a powerful psychostimulant with high abuse liability, levomethamphetamine exhibits significantly weaker central effects and is used in over-the-counter nasal decongestants.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, chiral separation, analytical characterization, and distinct biological activities of these enantiomers. We will explore the causality behind experimental choices in both synthesis and analysis, present detailed protocols, and summarize key quantitative data to underscore the critical importance of stereoisomerism in pharmacology.

Introduction to the Stereochemistry of this compound

Isomers are molecules that share the same molecular formula but have different atomic arrangements. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.[3] this compound possesses a chiral carbon atom (the carbon bonded to the phenyl group, the methyl group, the hydrogen atom, and the methylamino group), giving rise to two enantiomers, as depicted in Figure 1.

-

(S)-(+)-Methamphetamine (d-methamphetamine): The dextrorotatory enantiomer, which rotates plane-polarized light to the right. This isomer is a potent CNS stimulant and is the primary component of the illicit drug "crystal meth" and the prescription medication Desoxyn®.[2][4]

-

(R)-(-)-Methamphetamine (l-methamphetamine): The levorotatory enantiomer, which rotates plane-polarized light to the left. It has minimal CNS activity at therapeutic doses and is primarily used for its peripheral vasoconstrictive properties, serving as the active ingredient in some non-prescription nasal inhalers.[1][3]

The profound differences in their biological effects highlight the principle of chiral recognition in biological systems, where receptors and enzymes interact stereoselectively with drug molecules. Understanding these differences is paramount in pharmaceutical development, clinical toxicology, and forensic analysis.[5]

Caption: Figure 1. The two enantiomers of this compound.

Synthesis and Chiral Resolution

The synthetic route employed to produce this compound dictates its enantiomeric composition. Illicit production often results in either a racemic mixture or an enantiomerically pure product, depending on the precursor chemicals available.[6]

Racemic Synthesis

Synthesis from achiral precursors, such as benzyl methyl ketone (BMK), also known as phenyl-2-propanone (P2P), typically yields a racemic mixture (a 50:50 mixture of d- and l-enantiomers).[6] The most common method is reductive amination.

Causality: The use of achiral reagents and catalysts in this pathway provides no mechanism for stereochemical control. The nucleophilic attack of methylamine on the ketone can occur from either face of the planar carbonyl group with equal probability, resulting in the formation of both enantiomers in equal amounts.

Enantioselective Synthesis

Enantiomerically pure d-methamphetamine is most commonly synthesized from naturally occurring chiral precursors, such as (1R,2S)-ephedrine or (1S,2S)-pseudoephedrine.[7] The reduction of the hydroxyl group on these precursors preserves the stereochemistry at the adjacent carbon atom, yielding the desired (S)-enantiomer.

Causality: This is a stereospecific reaction. The starting material already contains the required chirality at the target carbon center. The reaction (e.g., the Nagai or "red phosphorus" method) is designed to remove the hydroxyl group without altering the existing stereocenter.[6]

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, the enantiomers must be separated to isolate the more potent d-isomer. This process is called chiral resolution. A common industrial method involves the use of a chiral resolving agent, such as (+)-tartaric acid.[6]

Mechanism:

-

The racemic base (d/l-methamphetamine) is reacted with an enantiomerically pure acid (e.g., d-tartaric acid).

-

This reaction forms a pair of diastereomeric salts: (d-methamphetamine)-(d-tartrate) and (l-methamphetamine)-(d-tartrate).

-

Unlike enantiomers, diastereomers have different physical properties, including solubility.[8]

-

Through fractional crystallization, one of the less soluble diastereomeric salts can be precipitated from the solution.

-

The desired enantiomer is then recovered by treating the isolated salt with a base to remove the resolving agent.

Caption: Figure 2. Synthetic pathways to methamphetamine enantiomers.

Analytical Characterization and Chiral Separation

Distinguishing between d- and l-methamphetamine is impossible with standard screening immunoassays or routine confirmation tests, which detect the molecule's structure but not its stereochemistry.[3] Therefore, specialized chiral analysis is required.

The primary techniques for enantiomeric separation and quantification are gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[7]

Chiral Separation by GC/MS

This method typically involves derivatizing the methamphetamine enantiomers with a chiral derivatizing agent, such as N-trifluoroacetyl-l-prolyl chloride (l-TPC).

-

Derivatization: The chiral agent reacts with both the d- and l-enantiomers.

-

Diastereomer Formation: This reaction converts the pair of enantiomers into a pair of diastereomers.

-

Separation: The resulting diastereomers now have different physical properties and can be separated using a standard (achiral) GC column.[3]

-

Detection: The mass spectrometer detects and quantifies each separated diastereomer, allowing for the determination of the d/l ratio.

Chiral Separation by LC/MS/MS

High-performance liquid chromatography (HPLC) or its tandem MS variant offers a more direct approach by using a chiral stationary phase (CSP).[8]

Principle of a Chiral Stationary Phase (CSP): A CSP is composed of a single enantiomer of a chiral substance immobilized on a solid support (like silica). As the racemic mixture passes through the column, the d- and l-enantiomers interact differently with the chiral phase. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer on the column than the other enantiomer, thus achieving separation.[9]

Caption: Figure 3. Principle of enantiomeric separation on a chiral column.

Protocol: Enantiomeric Analysis by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized based on the available instrumentation and column.

-

Sample Preparation:

-

Pipette 100 µL of the biological matrix (e.g., urine, plasma) into a microcentrifuge tube.

-

Add an appropriate internal standard (e.g., d5-methamphetamine).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC Conditions:

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Lux® AMP).[7]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous buffer with a chiral additive if needed.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for methamphetamine (e.g., m/z 150.1 → 119.1) and its internal standard.

-

Data Analysis: Integrate the peak areas for the d- and l-enantiomers. Calculate their respective concentrations and the percentage of each isomer present in the sample.

-

Stereospecific Pharmacology and Biological Activity

The biological activity of this compound is highly dependent on its stereochemistry, with d-methamphetamine being significantly more potent than l-methamphetamine.[2]

Central Nervous System (CNS) Activity

-

d-Methamphetamine: A powerful CNS stimulant. Its primary mechanism involves increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. It achieves this by binding to and reversing the direction of the respective monoamine transporters (DAT, NET, SERT), causing a massive efflux of these neurotransmitters from the presynaptic neuron.[2] The potent effects of d-methamphetamine on dopamine release in the brain's reward pathways are responsible for its euphoric effects and high potential for abuse.[1]

-

l-Methamphetamine: Exhibits minimal CNS activity compared to its dextrorotatory counterpart.[1] Studies have shown that the effects of d-methamphetamine on dopamine release are approximately 17 times greater than those of l-methamphetamine.[2]

Peripheral Activity

-

l-Methamphetamine: While weak centrally, it has more pronounced peripheral activity, primarily acting as a vasoconstrictor by stimulating norepinephrine release.[3] This property is utilized in over-the-counter nasal decongestants to reduce swelling of blood vessels in the nasal passages.

Caption: Figure 4. Mechanism of d-methamphetamine at a dopamine synapse.

Quantitative Comparison of Enantiomer Activity

The differing potencies of the enantiomers can be quantified through various pharmacological assays.

| Parameter | d-Methamphetamine | l-Methamphetamine | Potency Ratio (d:l) | Source |

| Dopamine Release (Rat Caudate) | High | Low | ~17:1 | [2] |

| Dopamine Uptake Inhibition | Potent | Weak | ~42:1 | [2] |

| Psychomotor Activity (Mice) | Induces stereotypy & sensitization | Does not induce at comparable doses | >10:1 | [2] |

| Primary Site of Action | Central Nervous System | Peripheral Nervous System | N/A | [3] |

Application in Clinical and Forensic Toxicology

The ability to differentiate and quantify methamphetamine enantiomers is crucial for correctly interpreting drug test results. The presence of l-methamphetamine alone or as the predominant isomer often points to the use of an over-the-counter product.[1] Conversely, a high percentage of d-methamphetamine is indicative of illicit use or the prescription medication Desoxyn®.[4]

Federal drug testing guidelines have established criteria for interpretation. For example, a specimen containing 20% or more d-methamphetamine is considered consistent with exposure to illicit or prescription d-methamphetamine.[10]

| D-Methamphetamine % | L-Methamphetamine % | Likely Source of Exposure |

| > 95% | < 5% | Prescription d-methamphetamine (Desoxyn®) or metabolite of benzphetamine.[4] |

| > 20% | < 80% | Illicit d-methamphetamine use.[10] |

| < 20% | > 80% | Use of OTC l-methamphetamine inhaler or metabolite of selegiline.[3][4] |

| 20% - 80% | 80% - 20% | Illicit use of a racemic mixture or combined use of d- and l-methamphetamine products.[4] |

Conclusion

The case of this compound provides a classic and compelling example of the importance of stereochemistry in drug action. The two enantiomers, d- and l-methamphetamine, possess nearly identical physical properties but exhibit vastly different pharmacological profiles due to the stereoselective nature of their biological targets. d-Methamphetamine is a potent and abused CNS stimulant, while l-methamphetamine is a much weaker agent used as a peripheral vasoconstrictor. This disparity underscores the necessity for drug development professionals and researchers to employ robust methods for enantioselective synthesis, chiral separation, and specific activity testing. For toxicologists and clinicians, the ability to perform and correctly interpret enantiomeric analysis is indispensable for distinguishing between illicit drug abuse and the legitimate use of over-the-counter medications.

References

- 1. D/L Methamphetamine Isomers: Understanding Their Role in Pain Management Toxicology | MD Labs [mdlabs.com]

- 2. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forensicrti.org [forensicrti.org]

- 4. aegislabs.com [aegislabs.com]

- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Main methamphetamine production methods used in Europe | www.euda.europa.eu [euda.europa.eu]

- 7. Chromatographic separation of R/S-enantiomers of amphetamine and methamphetamine: Pathways of methamphetamine synthesis and detection in blood samples by qualitative enantioselective LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. usdtl.com [usdtl.com]

Introduction: Defining (1-Methylaminopropyl)benzene in a Historical Context

An In-depth Technical Guide on the Historical Discovery and Development of (1-Methylaminopropyl)benzene and its Isomers

The compound name this compound can be interpreted as N-methyl-1-phenylpropan-1-amine. However, within the historical narrative of psychostimulant drug discovery, this specific isomer is less prominent than its close relative, N,α-dimethylphenethylamine, more commonly known as methamphetamine. Given the profound historical impact of methamphetamine on medicine and society, this guide will focus primarily on its discovery and development, while acknowledging its structural relationship to this compound. Both are part of the broader class of phenethylamines, synthetic compounds that mimic the effects of endogenous neurotransmitters.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the journey of this potent central nervous system stimulant from its early synthesis to its complex medical and social legacy.

| Chemical Property | Data |

| IUPAC Name | N-methyl-1-phenylpropan-2-amine (Methamphetamine) |

| Molecular Formula | C₁₀H₁₅N[1] |

| Molar Mass | 149.237 g/mol [1] |

| Appearance | White crystals or crystalline powder |

| Boiling Point | 215 °C |

| Solubility | Soluble in water, ethanol, and chloroform |

Part 1: The Genesis - Early Discoveries in Amine Chemistry

The story of potent synthetic stimulants begins not with a single discovery, but with a series of foundational advancements in organic chemistry. The isolation of benzene by Michael Faraday in 1825 from the oily residue of gas lighting provided a fundamental building block for aromatic compounds[2]. This discovery paved the way for the synthesis of a vast array of novel substances.

A crucial step towards the development of synthetic stimulants was the investigation of natural alkaloids. In the late 19th century, Japanese chemist Nagai Nagayoshi's work with the Ma Huang plant led to the isolation of ephedrine . This naturally occurring amine would become a key precursor in later syntheses of more potent compounds[3].

The late 1800s were a period of fervent exploration in synthetic chemistry. In 1887, Romanian chemist Lazăr Edeleanu, while at the University of Berlin, first synthesized phenylisopropylamine , which would later be named amphetamine[4][5]. However, its pharmacological properties remained unexplored for several decades. Shortly after, in 1893, Nagai Nagayoshi, the same chemist who isolated ephedrine, synthesized a methylated version of this compound, creating N,α-dimethylphenethylamine for the first time[3][4].

Part 2: From Obscurity to Investigation - The Rediscovery of Phenylisopropylamines

For decades, both amphetamine and its N-methylated counterpart remained chemical curiosities. It wasn't until the late 1920s that their potent physiological effects were systematically investigated. The American chemist Gordon Alles , while searching for a synthetic substitute for ephedrine to treat asthma, resynthesized amphetamine and began to explore its effects, famously testing the compound on himself in 1929[4][5][6]. He documented its potent pressor effects, bronchodilator properties, and, most notably, its central nervous system stimulant and euphoric effects[5][6].

Alles's work, which led to the patenting of amphetamine sulfate and its commercialization by Smith, Kline & French as the Benzedrine inhaler for nasal congestion, opened the floodgates for the exploration of related compounds[3][6]. While Alles's primary focus was on amphetamine, his work laid the pharmacological groundwork for the subsequent development and commercialization of its more potent N-methylated analog. In 1919, Japanese pharmacologist Akira Ogata streamlined the synthesis of the crystalline form of N,α-dimethylphenethylamine, a development that would have significant implications for its future applications[3].

Part 3: The Pharmaceutical Ascent and Military Adoption

The 1930s marked the entry of N,α-dimethylphenethylamine into the pharmaceutical market. In 1938, the German pharmaceutical company Knoll AG (then a subsidiary of I.G. Farben) began marketing the compound under the trade name Pervitin . It was promoted for a variety of conditions, including narcolepsy, depression, and as a general stimulant to increase alertness and combat fatigue.

The onset of World War II dramatically accelerated the production and distribution of both amphetamine and its N-methylated derivative. The German military, in particular, issued millions of Pervitin tablets to its soldiers and pilots to enhance endurance and maintain alertness during prolonged combat operations, with the substance being dubbed "Stuka Tablets" for dive-bomber pilots[4]. The Allied forces also utilized amphetamines, with an estimated 72 million tablets being consumed by British forces and widespread use in the U.S. military to combat fatigue on long missions[3][5]. This period of widespread military use starkly demonstrated the compound's potent psychostimulant effects and also provided the first large-scale evidence of its potential for abuse and adverse effects.

Part 4: Elucidating the Mechanism of Action

N,α-dimethylphenethylamine exerts its powerful stimulant effects by profoundly impacting the monoamine neurotransmitter systems in the brain, primarily those involving dopamine, norepinephrine, and to a lesser extent, serotonin. Its mechanism is multifaceted and involves several key actions at the neuronal level.

-

Inhibition of VMAT2: The compound disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles for later release. This leads to an increase in the concentration of free neurotransmitters in the presynaptic neuron's cytoplasm.

-

Reversal of Transporter Function: It causes the reversal of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), effectively pumping these neurotransmitters out of the presynaptic neuron and into the synaptic cleft.

-

TAAR1 Agonism: N,α-dimethylphenethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein-coupled receptor[7][8]. Activation of TAAR1 initiates a signaling cascade that contributes to the reversal of the monoamine transporters.

-

Monoamine Oxidase Inhibition: At higher concentrations, it can act as a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for breaking down neurotransmitters, further increasing their synaptic concentration.

The net result of these actions is a massive and sustained increase in the synaptic levels of dopamine and norepinephrine, leading to heightened arousal, euphoria, increased focus, and reduced appetite.

Caption: Mechanism of N,α-dimethylphenethylamine at the synapse.

Part 5: An Overview of Synthesis Methodologies

The synthesis of N,α-dimethylphenethylamine can be achieved through several chemical pathways. Historically and in modern clandestine laboratories, two main approaches have predominated: the reduction of ephedrine/pseudoephedrine and the reductive amination of phenyl-2-propanone (P2P).

Reductive Amination of Phenyl-2-Propanone (P2P)

This method involves the reaction of P2P with methylamine to form an intermediate imine, which is then reduced to the final product.

Experimental Protocol (Leuckart Reaction):

-

Reaction Setup: Phenyl-2-propanone is mixed with methylamine and formic acid (or a derivative like N-methylformamide).

-

Heating: The mixture is heated, leading to the formation of an N-formyl intermediate.

-

Hydrolysis: The intermediate is hydrolyzed, typically with a strong acid like hydrochloric acid, to yield the racemic N,α-dimethylphenethylamine.

-

Purification: The product is then isolated and purified, often through distillation and crystallization of a salt form.

Reduction of Ephedrine or Pseudoephedrine

This method utilizes the naturally derived or synthetically produced precursors ephedrine or pseudoephedrine. As these precursors are chiral, the resulting product retains a specific stereochemistry, typically yielding the more potent dextromethamphetamine.

Experimental Protocol (Nagai Route):

-

Reactants: Pseudoephedrine or ephedrine is mixed with red phosphorus and hydriodic acid (or iodine).

-

Reflux: The mixture is heated under reflux. The hydriodic acid protonates the hydroxyl group of the precursor, which is then reduced, with red phosphorus regenerating the hydriodic acid.

-

Neutralization and Extraction: After the reaction is complete, the mixture is cooled, and the excess iodine is removed. The solution is made basic to neutralize the acid and precipitate the freebase product. The freebase is then extracted using a nonpolar solvent.

-

Crystallization: The extracted product is often converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution, causing the crystalline salt to precipitate.

Caption: Common synthesis routes for N,α-dimethylphenethylamine.

Part 6: The Modern Era: Constrained Medical Use and Widespread Misuse

Following the widespread use in WWII, the addictive potential and adverse psychiatric effects of N,α-dimethylphenethylamine became increasingly apparent. This led to a significant decline in its therapeutic use and much stricter regulatory controls globally.

Today, its medical applications are severely restricted. In the United States, a pharmaceutical-grade form is approved for treating Attention-Deficit/Hyperactivity Disorder (ADHD) and severe obesity, but it is rarely prescribed due to the availability of safer alternatives.

The streamlined synthesis methods, particularly those using easily obtainable precursors like pseudoephedrine found in cold medicines, fueled the rise of illicit manufacturing and a global epidemic of misuse. The potent euphoric effects and high potential for psychological dependence have made it a significant public health challenge worldwide.

Conclusion: A Complex Chemical Legacy

The history of N,α-dimethylphenethylamine is a compelling case study in the dual nature of pharmacological discovery. Born from the systematic exploration of synthetic chemistry, it offered genuine therapeutic promise and was instrumental in treating certain medical conditions and enhancing performance in extreme situations. However, its powerful effects on the brain's reward pathways also paved the way for a legacy of addiction and societal harm. For drug development professionals, its story underscores the critical importance of understanding the complete pharmacological profile, including abuse liability, from the earliest stages of research. The journey from Pervitin to modern-day illicit production serves as a stark reminder of the complex interplay between chemical innovation, medical application, and social responsibility.

References

- 1. Page loading... [guidechem.com]

- 2. Michael Faraday's sample of benzene | Royal Institution [rigb.org]

- 3. thevintagent.com [thevintagent.com]

- 4. mcgill.ca [mcgill.ca]

- 5. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 6. Gordon Alles - Wikipedia [en.wikipedia.org]

- 7. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

(1-Methylaminopropyl)benzene as a psychoactive research chemical

An In-depth Technical Guide on (1-Methylaminopropyl)benzene and its Isomers as Psychoactive Research Chemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted phenethylamine, represents a class of compounds with significant psychoactive potential. This guide provides a comprehensive technical overview of its two primary positional isomers: N-methyl-1-phenylpropan-1-amine and N-methyl-1-phenylpropan-2-amine. While structurally similar, these isomers exhibit markedly different pharmacological profiles and histories of use. N-methyl-1-phenylpropan-2-amine is the well-known and highly potent central nervous system stimulant, methamphetamine.[1][2][3] In contrast, N-methyl-1-phenylpropan-1-amine is a less-studied compound, primarily utilized as an analytical reference standard, with its physiological and toxicological properties not fully elucidated.[4] This whitepaper will delve into the chemical properties, synthesis, pharmacology, psychoactive effects, toxicology, and analytical methodologies for both isomers, with a primary focus on the extensively researched N-methyl-1-phenylpropan-2-amine due to its profound impact and the wealth of available scientific data.

Chemical and Physical Properties

The seemingly minor shift of the methylamino group from the first to the second carbon of the propyl chain results in two distinct chemical entities with different properties and biological activities.

N-methyl-1-phenylpropan-1-amine

-

IUPAC Name: N-methyl-1-phenylpropan-1-amine[5]

-

Synonyms: this compound, α-Ethyl-N-methylbenzenemethanamine[5]

-

CAS Number: 7713-71-5[5]

-

Molecular Formula: C₁₀H₁₅N[5]

-

Molecular Weight: 149.23 g/mol [5]

Table 1: Physicochemical Properties of N-methyl-1-phenylpropan-1-amine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 149.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow to light orange clear liquid | --INVALID-LINK-- |

| InChI | InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | YELGXBUYFOSFJM-UHFFFAOYSA-N | --INVALID-LINK-- |

| Canonical SMILES | CCC(C1=CC=CC=C1)NC | --INVALID-LINK-- |

N-methyl-1-phenylpropan-2-amine (Methamphetamine)

-

IUPAC Name: (RS)-N-methyl-1-phenylpropan-2-amine[2]

-

Synonyms: Methamphetamine, N,α-dimethylphenethylamine, Desoxyephedrine[1][6]

-

CAS Number: 537-46-2[7]

-

Molecular Weight: 149.24 g/mol [7]

N-methyl-1-phenylpropan-2-amine possesses a chiral center, leading to two stereoisomers: d-methamphetamine and l-methamphetamine. The d-isomer is a more potent central nervous system stimulant than the l-isomer.[1]

Table 2: Physicochemical Properties of N-methyl-1-phenylpropan-2-amine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | --INVALID-LINK-- |

| Molecular Weight | 149.24 g/mol | --INVALID-LINK-- |

| Appearance | White crystals or crystalline powder | --INVALID-LINK-- |

| Melting Point | 170-175 °C (hydrochloride salt) | --INVALID-LINK-- |

| Boiling Point | 212 °C | --INVALID-LINK-- |

| InChI | InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | --INVALID-LINK-- |

| InChIKey | MYWUTJMSXGWMIF-UHFFFAOYSA-N | --INVALID-LINK-- |

| Canonical SMILES | CC(CC1=CC=CC=C1)NC | --INVALID-LINK-- |

Synthesis of this compound Isomers

The synthesis of these isomers can be achieved through various chemical routes, often starting from common precursors.

Synthesis of N-methyl-1-phenylpropan-1-amine

A common method for the synthesis of N-methyl-3-phenylpropan-1-amine, a structural isomer, involves reductive amination.[8] A similar approach can be adapted for N-methyl-1-phenylpropan-1-amine.

Protocol: Reductive Amination for N-methyl-1-phenylpropan-1-amine Synthesis

-

Reaction Setup: To a stirred solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane at 0°C, add methylamine (3-10 equivalents).

-

Imine Formation: Stir the reaction mixture for 15 minutes to allow for the formation of the corresponding imine.

-

Reduction: Add sodium triacetoxyborohydride (2.0 equivalents) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 times).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash chromatography to yield N-methyl-1-phenylpropan-1-amine.

Caption: Reductive amination of propiophenone to synthesize N-methyl-1-phenylpropan-1-amine.

Synthesis of N-methyl-1-phenylpropan-2-amine (Methamphetamine)

The synthesis of methamphetamine is well-documented and can be achieved through several routes, most notably the reduction of ephedrine or pseudoephedrine, or via reductive amination of phenyl-2-propanone (P2P).[9][10]

Protocol: Leuckart Reaction for Methamphetamine Synthesis

-

Reaction Mixture: Combine phenyl-2-propanone (P2P) with N-methylformamide.

-

Heating: Heat the mixture, which leads to the formation of N-formylmethamphetamine.

-

Hydrolysis: Hydrolyze the intermediate with a strong acid, such as hydrochloric acid, to yield methamphetamine.

-

Purification: The resulting methamphetamine can be purified through distillation and crystallization of its hydrochloride salt.

Another common method involves the reduction of pseudoephedrine.

Protocol: Birch Reduction (Nagai Route) for Methamphetamine Synthesis

-

Reaction Setup: Dissolve pseudoephedrine in a suitable solvent.

-

Reduction: Add a reducing agent, such as lithium in liquid ammonia. This method is a modification of the Birch reduction.[11]

-

Workup: After the reaction is complete, carefully quench the excess reducing agent and extract the product.

-

Purification: Purify the methamphetamine through standard laboratory techniques.

Caption: Common synthetic routes to Methamphetamine.

Pharmacology and Mechanism of Action

N-methyl-1-phenylpropan-1-amine

The pharmacological properties of N-methyl-1-phenylpropan-1-amine are not well-documented in publicly available literature.[4] It is primarily categorized as an analytical reference standard.[4][12] One source suggests it acts by increasing the release of neurotransmitters like dopamine, norepinephrine, and serotonin and inhibiting their reuptake, similar to other phenethylamines.[12] However, comprehensive studies to validate these claims and determine its specific receptor binding affinities and functional activities are lacking.

N-methyl-1-phenylpropan-2-amine (Methamphetamine)

Methamphetamine is a potent central nervous system stimulant.[1][13] Its primary mechanism of action involves increasing the synaptic levels of monoamine neurotransmitters, particularly dopamine, norepinephrine, and to a lesser extent, serotonin.[13][14][15]

This is achieved through several processes:

-

Enhanced Release: Methamphetamine is a substrate for monoamine transporters (DAT, NET, and SERT) and is taken up into the presynaptic neuron.[15] Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic monoamine concentrations.[13]

-

Reverse Transport: The elevated cytoplasmic monoamine levels cause the monoamine transporters to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.[14]

-

Reuptake Inhibition: Methamphetamine also acts as a competitive inhibitor of monoamine reuptake, further increasing their synaptic concentration.[14]

-

MAO Inhibition: It can also inhibit the action of monoamine oxidase (MAO), an enzyme that degrades monoamines.[14]

The combined effect is a massive and prolonged increase in synaptic dopamine, norepinephrine, and serotonin, leading to its powerful stimulant effects.[16]

Caption: Mechanism of action of Methamphetamine on a dopaminergic neuron.

Psychoactive Effects

N-methyl-1-phenylpropan-1-amine

Due to the limited research, the psychoactive effects of N-methyl-1-phenylpropan-1-amine in humans are not characterized. Based on its chemical structure as a substituted phenethylamine, it could potentially exhibit stimulant properties, but this remains speculative without further investigation.

N-methyl-1-phenylpropan-2-amine (Methamphetamine)

The psychoactive effects of methamphetamine are well-established and are a primary reason for its recreational use and abuse potential.[1]

Short-Term Effects:

-

Euphoria and Rush: A rapid and intense feeling of pleasure and well-being.[1][17]

-

Increased Energy and Alertness: A significant increase in wakefulness, focus, and physical activity.[16][17][18]

-

Increased Confidence and Sociability: Feelings of grandiosity and enhanced social interaction.[1][18]

-

Changes in Libido: Often an increase in sexual desire.[1][18]

Long-Term and High-Dose Effects:

-

Anxiety and Paranoia: Can induce significant anxiety, paranoia, and even psychosis.[1][17]

-

Repetitive and Obsessive Behaviors: A phenomenon known as "punding," characterized by engaging in non-goal-directed, repetitive tasks.[1]

-

Mood Swings: Unpredictable and rapid changes in mood.[1]

-

Psychosis: Hallucinations, delusions, and paranoia that can be indistinguishable from schizophrenia.[1][16]

Toxicology and Health Risks

N-methyl-1-phenylpropan-1-amine

The toxicological profile of N-methyl-1-phenylpropan-1-amine is largely unknown.[4] GHS hazard classifications indicate that it can cause skin and serious eye irritation.[5] However, comprehensive data on its systemic toxicity, neurotoxicity, and potential for abuse are not available.

N-methyl-1-phenylpropan-2-amine (Methamphetamine)

The toxicology of methamphetamine is extensive and highlights significant health risks associated with its use.

Acute Toxicity:

-

Cardiovascular Effects: Can cause rapid heart rate, irregular heartbeat, high blood pressure, and in severe cases, stroke or heart attack.[1][18]

-

Hyperthermia: A dangerous increase in body temperature.

-

Seizures: Can be induced by high doses.[1]

-

Overdose: Can lead to agitation, psychosis, kidney failure, and death.[18]

Chronic Toxicity:

-

Neurotoxicity: Chronic high-dose use is neurotoxic to dopaminergic and serotonergic neurons, leading to long-term changes in brain structure and function.[1][16] This can result in cognitive deficits, memory loss, and an increased risk of Parkinson's disease.[1][16]

-

Psychiatric Disorders: High association with the development of anxiety, depression, and persistent psychosis.[1][16]

-

Dental Problems ("Meth Mouth"): Severe tooth decay and gum disease.[19]

-

Addiction: Methamphetamine has a very high potential for addiction and psychological dependence.[1][19]

Analytical Methodologies

The detection and quantification of these isomers are crucial for forensic, clinical, and research purposes.

Analysis of N-methyl-1-phenylpropan-1-amine

As an analytical reference standard, this compound is used in the development and validation of analytical methods.[4][12] Standard techniques for its analysis would include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and reliable method for the identification and quantification of volatile and semi-volatile organic compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, particularly for analysis in complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation.

Analysis of N-methyl-1-phenylpropan-2-amine (Methamphetamine)

A variety of analytical methods are employed for the detection and quantification of methamphetamine in seized materials and biological samples.

Table 3: Analytical Methods for Methamphetamine

| Technique | Sample Matrix | Purpose | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Seized drugs, biological fluids | Identification and quantification | --INVALID-LINK-- |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Biological fluids | High sensitivity and selectivity for low concentrations | --INVALID-LINK-- |

| ²H NMR Spectroscopy | Seized drugs | Determination of synthetic origin | [Determination of the Synthetic Origin of Methamphetamine Samples by 2H NMR Spectroscopy |

| Immunoassays | Urine, saliva | Preliminary screening | --INVALID-LINK-- |

Protocol: GC-MS Analysis of Methamphetamine in a Seized Sample

-

Sample Preparation: Accurately weigh a portion of the homogenized sample and dissolve it in a suitable solvent, such as methanol.

-

Derivatization (Optional): For enhanced chromatographic properties and mass spectral fragmentation, the sample can be derivatized, for example, with trifluoroacetic anhydride (TFAA).

-

Injection: Inject an aliquot of the prepared sample into the GC-MS system.

-

Gas Chromatography: Separate the components of the sample on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry: As the components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

-

Identification: Compare the retention time and mass spectrum of the analyte to that of a certified methamphetamine reference standard.

-

Quantification: Create a calibration curve using known concentrations of the reference standard to quantify the amount of methamphetamine in the sample.

Caption: General workflow for GC-MS analysis of Methamphetamine.

Conclusion

This compound encompasses two structurally similar yet distinct psychoactive research chemicals. N-methyl-1-phenylpropan-2-amine, or methamphetamine, is a potent and well-characterized CNS stimulant with a significant history of medical use and widespread illicit abuse. Its pharmacology, centered on the massive release of monoamine neurotransmitters, leads to profound psychoactive effects and carries substantial toxicological risks, including neurotoxicity and a high addiction liability.

In contrast, N-methyl-1-phenylpropan-1-amine remains a comparatively enigmatic compound. While its chemical properties and synthesis are understood to some extent, a significant gap exists in the scientific literature regarding its pharmacological, psychoactive, and toxicological profiles. This lack of data presents both a challenge and an opportunity for the research community. Further investigation into this isomer is warranted to fully understand its potential biological activity and to complete the scientific understanding of the structure-activity relationships within this class of psychoactive compounds. For drug development professionals, the stark differences between these two isomers underscore the critical importance of precise chemical identification and characterization in the evaluation of novel psychoactive substances.

References

- 1. Methamphetamine - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. 메스암페타민 - 위키백과, 우리 모두의 백과사전 [ko.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. N-Methyl-1-phenylpropan-1-amine | C10H15N | CID 301002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methyl-1-phenylpropan-2-amine;1-phenylpropan-2-amine | C19H28N2 | CID 21932866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ligandbook (release) Package : (2S)-N-methyl-1-phenyl-propan-2-amine (PDB code B40) [ligandbook.org]

- 8. rsc.org [rsc.org]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Main methamphetamine production methods used in Europe | www.euda.europa.eu [euda.europa.eu]